![molecular formula C9H16N2O3 B13335074 Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate](/img/structure/B13335074.png)
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate is a chemical compound with the molecular formula C9H17ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with an amino acid ester. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often involving continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3 and a molecular weight of 236.70 g/mol. It features a piperidine structure that includes a ketone group at the 2-position of the piperidine ring and is typically presented as a solid.
Potential Applications
This compound hydrochloride has potential applications in various fields:
- Pharmaceuticals The compound's structural characteristics make it potentially useful in pharmaceuticals. It may interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties. The presence of the piperidine moiety is often associated with compounds that have psychoactive effects, making this compound a candidate for further investigation in neuropharmacology.
- Synthetic Organic Chemistry The compound is significant in synthetic organic chemistry for modifying the compound's structure and enhancing its biological activity. The synthesis of this compound hydrochloride typically involves several steps, highlighting the versatility in synthetic approaches to access this compound.
- Interaction studies Research indicates potential interactions with various receptors and enzymes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate can be compared with other similar compounds, such as:
This compound hydrochloride: A closely related compound with similar chemical properties but different solubility and stability characteristics.
Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate: Another similar compound with slight variations in stereochemistry, affecting its biological activity and interactions.
Biological Activity
Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate, also known as methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and neuropharmacological contexts. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C₉H₁₇ClN₂O₃
- Molecular Weight : 236.70 g/mol
- CAS Number : 2148975-91-9
The compound is characterized by a piperidine structure with a ketone group at the 2-position of the piperidine ring, which is often associated with psychoactive effects .
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties. The presence of the piperidine moiety is significant as it relates to compounds known for their psychoactive effects.
Research indicates that this compound may have binding affinities with various receptors and enzymes, which could be critical for its therapeutic applications. However, detailed interaction studies are still necessary to fully elucidate these mechanisms .
Pharmacological Applications
The compound shows promise in various pharmacological contexts:
- Cognitive Enhancement : Its potential to influence neurotransmitter systems suggests a role in cognitive enhancement and neuroprotection.
- Neurodegenerative Diseases : Given its neuroprotective properties, it may be beneficial in treating conditions such as Alzheimer's or Parkinson's disease.
- Psychoactive Research : Due to its structural similarities with other psychoactive compounds, it could be explored for its effects on mood and cognition .
Comparative Analysis of Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological activities:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-amino-3-(pyrrolidinyl)propanoate | C₉H₁₅N₂O₂ | Contains a pyrrolidine ring, influencing pharmacodynamics. |
N-Methyl 2-amino-3-(piperidinyl)propanoate | C₁₀H₁₉N₂O₂ | Features an N-methyl substitution that may alter receptor binding profiles. |
Methyl (S)-alaninate | C₄H₉NO₂ | A simpler structure lacking the piperidine moiety, primarily used in metabolic studies. |
This table illustrates how minor structural modifications can lead to significant differences in biological activity and applications.
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12/h6-7H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
BMMICNDLOITWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCCNC1=O)N |
Origin of Product |
United States |
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